REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])(CC)C.[CH:14]([C:17]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:18]=1[C:19]([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])=[O:20])([CH3:16])[CH3:15].[S:32](=[O:34])=[O:33].[NH3:35].Cl>CCOCC.O1CCCC1.O>[NH2:35][S:32]([C:26]1[CH:27]=[C:28]([O:30][CH3:31])[CH:29]=[C:17]([CH:14]([CH3:16])[CH3:15])[C:18]=1[C:19]([N:21]([CH2:22][CH3:23])[CH2:24][CH3:25])=[O:20])(=[O:34])=[O:33]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
2-isopropyl-4-methoxy-N,N-diethylbenzamide
|
Quantity
|
454.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=O)N(CC)CC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
540 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -70° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at or below -60° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to -50° C.
|
Type
|
WAIT
|
Details
|
held at -50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled back to -70° C
|
Type
|
ADDITION
|
Details
|
was added under positive nitrogen pressure over a 20-minute period
|
Type
|
ADDITION
|
Details
|
The temperature of the reaction mixture during the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained below -40° C
|
Type
|
CUSTOM
|
Details
|
A white powdery precipitate of aryllithium sulphinate separated out almost immediately
|
Type
|
ADDITION
|
Details
|
After the addition the cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -5° C
|
Type
|
STIRRING
|
Details
|
With continued stirring sulfuryl chloride (190 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 15-minute period
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
|
STIRRING
|
Details
|
After further stirring for 30 minutes at 0°-5° C. a white precipitate
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with anhydrous ether (2 L)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
gave a dark oil, which
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -10° C.
|
Type
|
ADDITION
|
Details
|
The temperature was kept at 15° C. or below throughout the addition
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a dark oil, which
|
Type
|
FILTRATION
|
Details
|
The resulting light yellow solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (800 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-hexane (800 mL-3 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=C(C(=O)N(CC)CC)C(=CC(=C1)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 429 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |